3-Oxabicyclo[3.2.1]octan-6-one
CAS No.:
Cat. No.: VC13756333
Molecular Formula: C7H10O2
Molecular Weight: 126.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O2 |
|---|---|
| Molecular Weight | 126.15 g/mol |
| IUPAC Name | 3-oxabicyclo[3.2.1]octan-6-one |
| Standard InChI | InChI=1S/C7H10O2/c8-7-2-5-1-6(7)4-9-3-5/h5-6H,1-4H2 |
| Standard InChI Key | AUFHQENUPQXTIH-UHFFFAOYSA-N |
| SMILES | C1C2CC(=O)C1COC2 |
| Canonical SMILES | C1C2CC(=O)C1COC2 |
Introduction
Structural and Molecular Characteristics
Molecular Framework and Nomenclature
3-Oxabicyclo[3.2.1]octan-6-one belongs to the class of oxabicyclic compounds, which integrate an oxygen atom within a bicyclic carbon skeleton. The IUPAC name specifies a bicyclo[3.2.1]octane system with an oxygen atom at position 3 (denoted by "3-oxa") and a ketone group at position 6. The bicyclic framework consists of two fused rings: a five-membered ring (3.2.1 bridge system) and a three-membered ring, creating significant ring strain that influences its reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 126.15 g/mol | |
| CAS Number | 43011-81-0 | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
The exact three-dimensional conformation remains understudied, but computational models suggest that the ketone group adopts an equatorial position to minimize steric hindrance .
Synthetic Routes and Methodologies
Cyclization Strategies
The synthesis of 3-Oxabicyclo[3.2.1]octan-6-one typically involves intramolecular cyclization reactions. A notable approach, adapted from related oxabicyclic systems, utilizes gold(I)-catalyzed tandem reactions to construct the bicyclic framework. For example, gold-catalyzed 1,3-acyloxy migration followed by Ferrier rearrangement has been employed to synthesize enantiomerically pure 8-oxabicyclo[3.2.1]octanes . While this method targets a positional isomer, analogous strategies could be modified to introduce the ketone functionality at position 6.
Oxidation and Functional Group Interconversion
Alternative routes involve the oxidation of precursor alcohols. For instance, manganese dioxide-mediated allylic oxidation of amino alcohols has been used to generate bicyclic ketones in related systems . Applying this to a suitably substituted 3-oxabicyclo[3.2.1]octanol intermediate could yield the target ketone.
Key Reaction Steps:
-
Cyclization: Formation of the bicyclic ether via acid-catalyzed or metal-mediated cyclization.
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Oxidation: Conversion of a secondary alcohol to a ketone using oxidizing agents like CrO or MnO .
Chemical Reactivity and Derivative Formation
Ketone-Driven Reactivity
The ketone group at position 6 enables nucleophilic additions, reductions, and condensations. For example:
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Reduction: Lithium aluminium hydride (LiAlH) reduces the ketone to a secondary alcohol, yielding 3-Oxabicyclo[3.2.1]octan-6-ol .
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Enolate Formation: Deprotonation with strong bases (e.g., LDA) generates enolates for alkylation or aldol reactions .
Ring-Opening and Rearrangements
The strained bicyclic system is susceptible to ring-opening under acidic or basic conditions. In acetolysis studies of analogous compounds, solvolysis of tosylate derivatives led to ring-expanded products . Such reactivity highlights the potential for generating diverse heterocycles from 3-Oxabicyclo[3.2.1]octan-6-one.
Comparative Analysis with Related Oxabicyclic Compounds
Table 2: Comparison of Oxabicyclic Derivatives
The ketone in 3-Oxabicyclo[3.2.1]octan-6-one distinguishes it from ether- or lactone-containing analogs, offering distinct reactivity for further functionalization.
Future Directions and Research Opportunities
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